molecular formula C16H24N2O B034479 1-(4-Isopropylcyclohexyl)-1-phenylurea CAS No. 102613-38-7

1-(4-Isopropylcyclohexyl)-1-phenylurea

Cat. No.: B034479
CAS No.: 102613-38-7
M. Wt: 260.37 g/mol
InChI Key: HBJZKBZYVHQCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Isopropylcyclohexyl)-1-phenylurea (CAS: 102613-38-7) is a urea derivative with the molecular formula C₁₆H₂₄N₂O and a molecular weight of 268.38 g/mol . Structurally, it consists of a phenyl group and a 4-isopropylcyclohexyl moiety linked via a urea bridge.

Properties

CAS No.

102613-38-7

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

1-phenyl-1-(4-propan-2-ylcyclohexyl)urea

InChI

InChI=1S/C16H24N2O/c1-12(2)13-8-10-15(11-9-13)18(16(17)19)14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3,(H2,17,19)

InChI Key

HBJZKBZYVHQCJQ-UHFFFAOYSA-N

SMILES

CC(C)C1CCC(CC1)N(C2=CC=CC=C2)C(=O)N

Canonical SMILES

CC(C)C1CCC(CC1)N(C2=CC=CC=C2)C(=O)N

Other CAS No.

102613-38-7

Synonyms

1-(4-Isopropylcyclohexyl)-1-phenylurea

Origin of Product

United States

Comparison with Similar Compounds

SR16507

  • Structure : 3-ethyl-1-(1-(4-isopropylcyclohexyl)piperidin-4-yl)-indolin-2-one .
  • Key Features : Shares the 4-isopropylcyclohexyl substituent, which may confer similar steric and electronic properties.
  • Pharmacology: Acts as a mixed NOP/MOP receptor agonist with partial agonist activity at both receptors. In vivo studies show that its antinociceptive effects are attenuated by NOP receptor activation, a phenomenon reversed by NOP antagonists like SB-612111 .
  • However, the urea moiety may alter selectivity or efficacy.

Buprenorphine

  • Structure: A thebaine derivative with partial agonist activity at MOP receptors and antagonist activity at NOP receptors .
  • Pharmacology: Exhibits an inverted U-shaped dose-response curve due to NOP receptor-mediated attenuation of MOP effects. Its intrinsic activity at MOP receptors is lower than full agonists like morphine but higher than partial agonists like pentazocine .
  • Comparison: Unlike buprenorphine, 1-(4-Isopropylcyclohexyl)-1-phenylurea lacks the orvinol skeleton, which is critical for buprenorphine’s unique pharmacokinetics. However, both compounds highlight the interplay between NOP and MOP receptors in modulating analgesia.

Morphine and Pentazocine

  • Pentazocine: A mixed MOP/κ-opioid receptor (KOP) agonist with negligible NOP activity. Its efficacy is lower than morphine, consistent with partial agonism .
  • Comparison: The absence of NOP activity in morphine and pentazocine contrasts with mixed agonists like SR16505. For this compound, structural features (e.g., urea group) may favor selectivity for non-opioid targets, though this remains speculative without direct data.

Receptor Binding and Efficacy

Table 1: Comparative Pharmacological Profiles

Compound Molecular Formula Molecular Weight (g/mol) Receptor Affinity (MOP/NOP) Intrinsic Activity Key Findings from Evidence
This compound C₁₆H₂₄N₂O 268.38 Not Reported Not Reported No direct pharmacological data
SR16507 C₂₀H₂₈N₂O 312.45 Mixed NOP/MOP Partial Agonist NOP activation attenuates MOP-mediated antinociception
Buprenorphine C₂₉H₄₁NO₄ 467.64 Mixed NOP/MOP Partial Agonist NOP antagonist SB-612111 potentiates its effects
Morphine C₁₇H₁₉NO₃ 285.34 MOP-selective Full Agonist No NOP interaction; linear dose-response

Physicochemical Properties

Table 2: Structural and Physicochemical Comparisons

Compound Key Substituents LogP* (Predicted) Solubility (Predicted)
This compound Urea, 4-isopropylcyclohexyl ~3.5 (High) Low (Lipophilic)
SR16507 Indolin-2-one, piperidine ~4.2 Moderate
Buprenorphine Orvinol skeleton ~4.5 Low
Morphine Phenolic hydroxyl ~0.8 High (Polar)

*LogP values estimated using fragment-based methods.

Research Implications and Gaps

  • Pharmacological Gaps : Direct studies on this compound’s receptor interactions, efficacy, and toxicity are absent in the provided evidence. Future work should assess its binding to opioid or alternative targets (e.g., enzymes, ion channels).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.